molecular formula C10H12BrNO2 B2620320 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one CAS No. 1934632-58-2

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

Cat. No.: B2620320
CAS No.: 1934632-58-2
M. Wt: 258.115
InChI Key: FFTRLINQGCXXEX-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one (CAS: 1934632-58-2) is a brominated pyridinone derivative with a tetrahydropyran-4-yl substituent at the 1-position. Key properties include:

  • Molecular formula: C₁₀H₁₂BrNO₂
  • Molecular weight: 258.11 g/mol .
  • Purity: >95% (commercial grade) .
  • Synthetic utility: Pyridin-2(1H)-ones are widely used in drug discovery due to their prevalence in bioactive molecules and natural products .

Properties

IUPAC Name

4-bromo-1-(oxan-4-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-1-4-12(10(13)7-8)9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTRLINQGCXXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=CC(=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one typically involves the bromination of a pyridin-2(1H)-one precursor followed by the introduction of the tetrahydro-2H-pyran-4-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 4th position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridin-2(1H)-one ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to reduce the pyridin-2(1H)-one ring.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include dihydropyridine derivatives.

Scientific Research Applications

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the tetrahydro-2H-pyran-4-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one
  • CAS : 1425045-05-1
  • Molecular formula: C₁₀H₁₂BrNO₂ (same as target compound)
  • Key difference : Bromine at the 5-position instead of 3.
  • Impact : Positional isomerism may alter electronic properties and reactivity. The 4-bromo derivative is more sterically accessible for nucleophilic substitution due to reduced steric hindrance compared to the 5-isomer .
4-Bromo-1-methylpyridin-2(1H)-one
  • CAS : 214342-63-9
  • Molecular formula: C₆H₆BrNO
  • Similarity score : 0.93 (structural similarity) .
  • Key difference : Methyl group replaces tetrahydropyranyl.
  • Impact : Reduced steric bulk and lower molecular weight (≈202.02 g/mol) enhance solubility but may decrease metabolic stability compared to the tetrahydropyranyl analog .
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one
  • CAS : 1242260-12-3
  • Molecular formula: C₁₂H₁₀BrNO₂
  • Key difference : Aromatic 2-methoxyphenyl substituent.
  • However, higher molecular weight (280.12 g/mol) may reduce bioavailability .

Functional Group Variations

4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
  • CAS : 832735-57-6
  • Molecular formula: C₆H₄BrF₂NO
  • Key difference : Difluoromethyl group instead of tetrahydropyranyl.
  • Impact: The electron-withdrawing difluoromethyl group increases electrophilicity at the pyridinone ring, favoring reactions like Suzuki coupling. Lower molecular weight (224.00 g/mol) may improve solubility .
4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one
  • CAS : 5580-94-9
  • Molecular formula : C₉H₁₂BrN₃O₂
  • Key difference: Pyrimidinone core instead of pyridinone.

Biological Activity

4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is a heterocyclic compound notable for its unique structural features, including a bromine atom and a tetrahydropyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. In a high-throughput screening assay involving approximately 100,000 compounds, derivatives of this compound demonstrated inhibition against various microbial strains, including Mycobacterium tuberculosis (Mtb) .

Compound% Inhibition (Mtb)MIC (µM)
4-Bromo Compound99%6.3
Control Compound100%4.5

These results indicate that modifications to the tetrahydropyran moiety can enhance the antimicrobial efficacy of the compound.

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Research indicates that it may interact with specific enzymes or receptors involved in cancer cell proliferation. For instance, a study highlighted its ability to modulate enzyme activity, suggesting that it could serve as a lead compound in developing anticancer therapeutics .

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The bromine atom enhances its reactivity and binding affinity, which is crucial for its biological effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Screening : A study conducted by AbbVie identified various analogs based on the core structure of this compound that exhibited promising activity against M. tuberculosis, with MIC values as low as 6.3 µM .
  • Enzyme Modulation : Research indicated that the compound could inhibit specific enzymes linked to cancer progression, thereby offering potential therapeutic pathways for cancer treatment .
  • Structural Variations : Investigations into structural analogs revealed that variations in the tetrahydropyran positioning significantly influenced both chemical reactivity and biological activity, underscoring the importance of structural specificity in drug design .

Q & A

Q. How can researchers address low solubility in biological assays without structural modification?

  • Methodological Answer :
  • Crystallization Inhibition : Add polymers (e.g., HPMC) to maintain supersaturation.
  • Lipid-Based Formulations : Use self-emulsifying drug delivery systems (SEDDS) with Labrasol or Capryol™.
  • Prodrug Approaches : Temporarily mask the pyridinone hydroxyl group with acetyl or PEGylated moieties .

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